molecular formula C6H8O4 B071677 3-[hydroxy(methoxy)methyl]-2H-furan-5-one CAS No. 174655-95-9

3-[hydroxy(methoxy)methyl]-2H-furan-5-one

Cat. No.: B071677
CAS No.: 174655-95-9
M. Wt: 144.12 g/mol
InChI Key: DVZCXULAPLLWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[hydroxy(methoxy)methyl]-2H-furan-5-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes a hydroxyl group, a methoxy group, and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[hydroxy(methoxy)methyl]-2H-furan-5-one can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with appropriate reagents to introduce the hydroxyl and methoxy groups. For example, starting with a furan-2-carbaldehyde, the compound can be synthesized through a series of steps involving oxidation, reduction, and substitution reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes typically utilize readily available starting materials and efficient catalytic systems to achieve high yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[hydroxy(methoxy)methyl]-2H-furan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furanone derivative, while reduction could produce a furanol derivative. Substitution reactions can lead to a variety of functionalized furans with different properties.

Scientific Research Applications

3-[hydroxy(methoxy)methyl]-2H-furan-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of flavor and fragrance compounds, as well as in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-[hydroxy(methoxy)methyl]-2H-furan-5-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-4-methoxy-3(2H)-furanone: This compound shares a similar furan ring structure but differs in the position and type of substituents.

    4-hydroxy-2,5-dimethyl-3(2H)-furanone: Another related compound with hydroxyl and methyl groups attached to the furan ring.

Uniqueness

3-[hydroxy(methoxy)methyl]-2H-furan-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[hydroxy(methoxy)methyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-6(8)4-2-5(7)10-3-4/h2,6,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZCXULAPLLWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=O)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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